Taxuspine B

Descripción general

Descripción

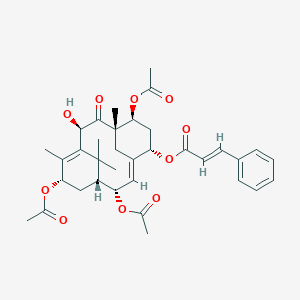

Taxuspine B is a natural product found in several species of the genus Taxus . It is a member of the taxanes class .

Synthesis Analysis

The total synthesis of Taxuspine B involves the highly diastereoselective Pd(II)-catalysed carbonylative cyclisation in the preparation of crucial intermediates . New conditions for this transformation were developed and involved the p BQ/LiCl as a reoxidation system and Fe(CO) 5 as an in situ source of stoichiometric amount .

Molecular Structure Analysis

The Taxuspine B molecule contains a total of 90 bond(s). There are 48 non-H bond(s), 14 multiple bond(s), 10 rotatable bond(s), 8 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 ten-membered ring(s), 2 twelve-membered ring(s), 4 ester(s) (aliphatic), 1 ketone(s) (aliphatic), 1 hydroxyl group(s) and 1 secondary alcohol(s) .

Chemical Reactions Analysis

Taxuspine B shows weak cytotoxicity against murine lymphoma L1210 and human epidermoid carcinoma KB cells .

Physical And Chemical Properties Analysis

Taxuspine B has a molecular weight of 622.7 g/mol . It has a XLogP3-AA value of 3.3, indicating its lipophilicity . It has 1 hydrogen bond donor and 10 hydrogen bond acceptors . It also has 10 rotatable bonds .

Aplicaciones Científicas De Investigación

Modulation of Multidrug Resistance

Taxuspine B, a taxoid isolated from the Japanese yew Taxus cuspidata, has shown significant potential in modulating multidrug resistance (MDR) in tumor cells. Taxuspine B, along with other taxoids, increases the cellular accumulation of vincristine in multidrug-resistant tumor cells, which could enhance the chemotherapeutic effect of drugs in cancer treatment (Kobayashi et al., 1998).

Inhibition of Microtubule Depolymerization

Taxuspine B and related taxoids from Taxus cuspidata have been studied for their ability to inhibit the depolymerization of microtubules. This property is significant in the context of cancer treatment, as it affects the cell cycle and can potentially enhance the efficacy of certain chemotherapy drugs (Kobayashi et al., 1995).

Potential in Overcoming Multidrug Resistance

Several studies on taxuspine B suggest its role in overcoming multidrug resistance in tumor cells. Taxuspine B and other taxoids from Taxus cuspidata have shown to increase the accumulation of chemotherapeutic drugs like vincristine in resistant tumor cells, which could be a breakthrough in cancer treatment strategies (Kobayashi et al., 1994).

Anticancer Properties

The anticancer properties of taxuspine B are closely associated with its ability to modulate drug resistance and interact with microtubules. These features make it a valuable compound for further research in developing effective cancer therapies (Shao et al., 2020).

Mecanismo De Acción

Target of Action

Taxuspine B, a natural product isolated from the Japanese yew Taxus , primarily targets microtubules . Microtubules are essential components of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, facilitating cell division .

Mode of Action

Taxuspine B exhibits a taxol-like activity, which means it acts similarly to the well-known chemotherapy drug, Taxol . It interacts with its target, the microtubules, by reducing CaCl2-induced depolymerization . This interaction stabilizes the microtubules and prevents their breakdown, thereby disrupting cell division .

Biochemical Pathways

The primary biochemical pathway affected by Taxuspine B is the cell cycle , specifically the mitotic phase where the cell divides . By stabilizing microtubules and preventing their depolymerization, Taxuspine B inhibits the normal progression of mitosis, leading to cell cycle arrest . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

Like other taxanes, it is likely to have challenges related to water solubility, which could impact its bioavailability .

Result of Action

The result of Taxuspine B’s action is the inhibition of cell division, leading to cell death . It shows cytotoxicity against certain cancer cell lines, such as murine lymphoma L1210 and human epidermoid carcinoma KB cells .

Propiedades

IUPAC Name |

[(1R,2S,3E,5S,7S,8S,10R,13S)-2,7,13-triacetyloxy-10-hydroxy-8,12,15,15-tetramethyl-9-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,32,40H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,32+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMXWLFXARITCC-CRMVJMMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Taxuspine B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

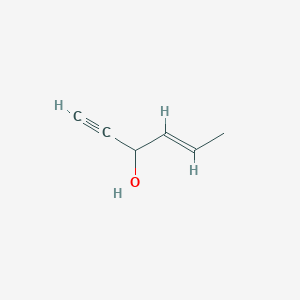

Feasible Synthetic Routes

Q & A

Q1: What is Taxuspine B and where is it found?

A1: Taxuspine B is a taxane diterpene natural product. It has been isolated from the ethanol extract of the aerial parts of Taxus yunnanensis [] and the twigs and leaves of Taxus chinensis var. mairei [].

Q2: What is the structure of Taxuspine B?

A2: While the provided abstracts don't give the full structural details of Taxuspine B, they do mention the isolation of a related compound, 2-decacetyl taxuspine B, from Taxus mairei []. This suggests that Taxuspine B likely possesses an acetate group at the C-2 position, which is absent in the 2-decacetyl derivative. Further structural elucidation would require access to the full research articles and their spectral data.

Q3: Are there any other interesting structural analogs of Taxuspine B found in nature?

A3: Yes, the research highlights a few structurally fascinating analogs:

- Dantaxusin A and B: Isolated alongside Taxuspine B from Taxus yunnanensis, these compounds showcase structural variations in the taxane skeleton, particularly in the presence and position of cinnamoyl and acetyl groups [].

- 2-Deacetoxytaxinine J: Also co-occurring with Taxuspine B in Taxus yunnanensis, this compound emphasizes the structural diversity within this species, with variations in the C-2 substituent [].

- 2-Decacetyl taxuspine B: This compound, identified in Taxus mairei, provides valuable insights into the structure of Taxuspine B itself, hinting at the presence of an acetate group at the C-2 position in Taxuspine B [].

Q4: What analytical techniques are typically used to characterize compounds like Taxuspine B?

A4: The provided abstracts highlight the use of 1D and 2D NMR spectroscopy and HRMS for structural elucidation of Taxuspine B and its analogs [, ]. These techniques are standard in natural product chemistry for determining the structure and connectivity of atoms within a molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)